tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate
Overview
Description
tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate is a compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of 2-oxo-1,2-dihydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . This method is known for its high yields and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The pathways involved in these effects include the activation of caspases and the regulation of apoptotic proteins like BAX and Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides:
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound is used in the synthesis of biologically active quinolin-2(1H)-one derivatives.
Uniqueness
tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate is unique due to its specific ester functional group, which allows for versatile chemical modifications and the synthesis of a wide range of derivatives . Its potential biological activities, particularly in cancer research, also set it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)16-9-10-8-13(18)17-12-7-5-4-6-11(10)12/h4-8H,9H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBMTHZRODAJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129943 | |
Record name | Carbamic acid, N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086397-61-6 | |
Record name | Carbamic acid, N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086397-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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